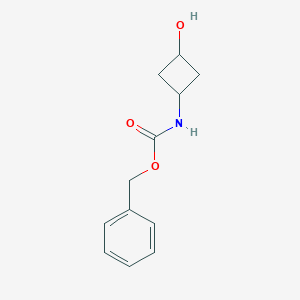

cis-Benzyl 3-hydroxycyclobutylcarbamate

描述

“Cis-Benzyl 3-hydroxycyclobutylcarbamate” is a chemical compound with the IUPAC name benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate . It is used in scientific research and has intriguing properties, making it suitable for various applications such as drug development, polymer synthesis, and catalysis.

Molecular Structure Analysis

The molecular formula of cis-Benzyl 3-hydroxycyclobutylcarbamate is C12H15NO3 . The InChI code is 1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+ . The molecular weight is 221.26 .Physical And Chemical Properties Analysis

Cis-Benzyl 3-hydroxycyclobutylcarbamate is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

Analytical Chemistry Applications : A study by Arrebola et al. (1999) developed a method for the determination of various pyrethroid metabolites in human urine, which includes compounds structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate. The methodology involved solid-phase extraction and gas chromatography-tandem mass spectrometry, demonstrating its application in the analysis of environmental and biological samples [Arrebola et al., 1999].

Organic Synthesis and Drug Design : Leemans et al. (2010) reported the synthesis of 3,4-fused bicyclic β-lactams, which are structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate. These compounds were transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting their potential in the field of drug design and synthesis [Leemans et al., 2010].

Catalysis Research : Research by Saigo et al. (1979) explored the use of compounds related to cis-Benzyl 3-hydroxycyclobutylcarbamate as chiral phase transfer catalysts in enantioselective alkylation. This study contributes to the development of asymmetric synthesis techniques in catalysis [Saigo et al., 1979].

Environmental Biochemistry : Axcell and Geary (1975) studied a soluble enzyme system from Pseudomonas, which oxidizes benzene to a compound similar to cis-Benzyl 3-hydroxycyclobutylcarbamate. This research contributes to understanding the microbial degradation of environmental pollutants [Axcell and Geary, 1975].

Medicinal Chemistry and Antitubercular Agents : Cheng et al. (2019) discovered that (3-benzyl-5-hydroxyphenyl)carbamates, structurally related to cis-Benzyl 3-hydroxycyclobutylcarbamate, exhibit potent inhibitory activity against various strains of M. tuberculosis. This suggests its potential application in developing new antitubercular agents [Cheng et al., 2019].

安全和危害

The safety information available indicates that this compound should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

属性

IUPAC Name |

benzyl N-(3-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFMGQOQYWGLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599995, DTXSID301173982 | |

| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Benzyl 3-hydroxycyclobutylcarbamate | |

CAS RN |

130396-60-0, 1403766-86-8 | |

| Record name | Benzyl (3-hydroxycyclobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)